

Application Note: Identification and Characterization of Daclatasvir Impurities using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daclatasvir Impurity B*

Cat. No.: *B11930100*

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Abstract

This application note provides a detailed protocol for the identification and characterization of potential impurities of Daclatasvir, a direct-acting antiviral agent used in the treatment of Hepatitis C. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for separating and identifying structurally related compounds and degradation products. This document outlines the experimental workflow, from sample preparation and forced degradation studies to the LC-MS/MS parameters and data analysis, to ensure the quality, safety, and efficacy of Daclatasvir drug products.

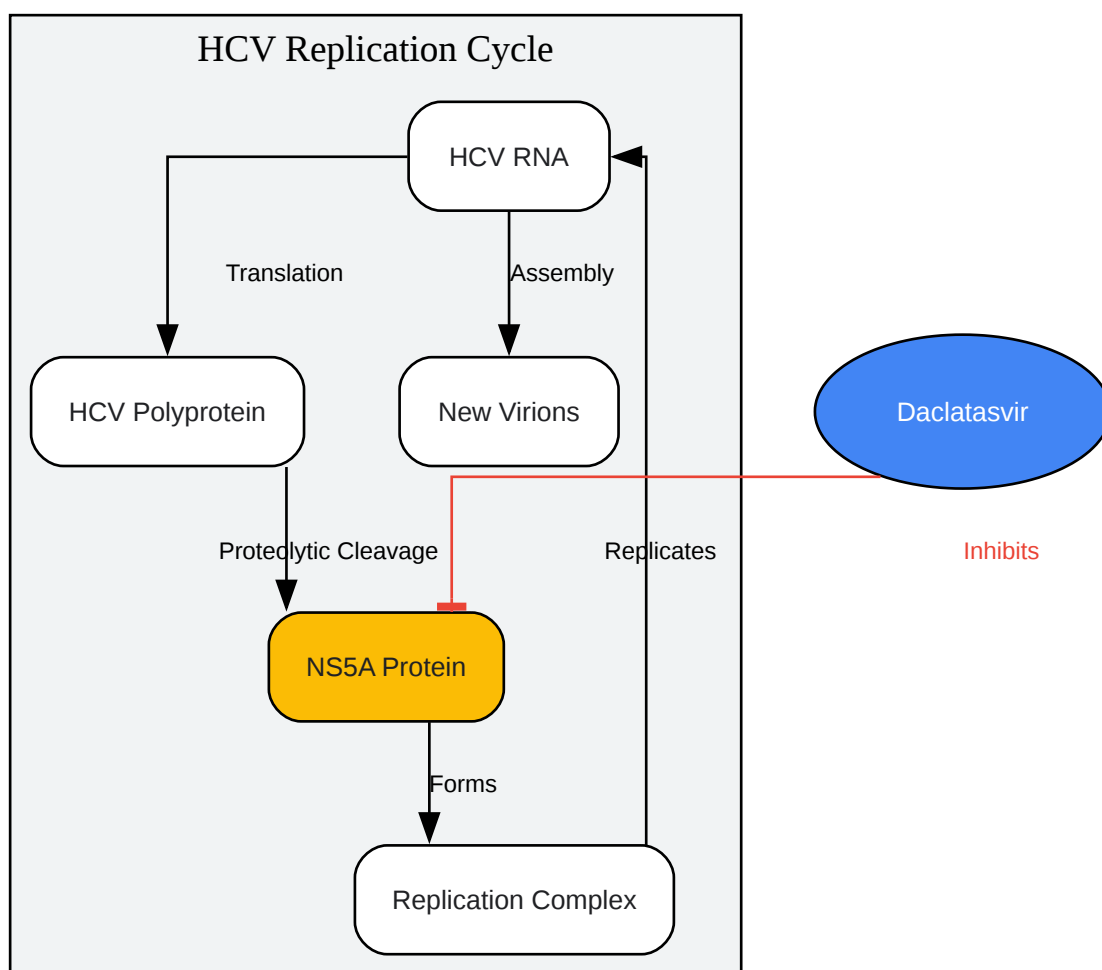
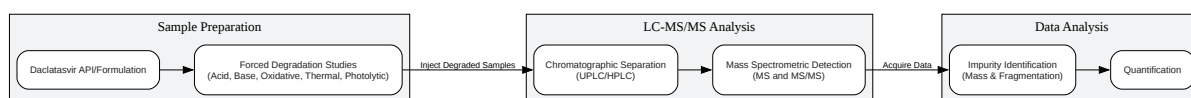
Introduction

Daclatasvir is a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A), a key protein involved in viral RNA replication and virion assembly.[1] The purity of the active pharmaceutical ingredient (API) is critical to its therapeutic effect and patient safety. Impurities can arise during the synthesis process, degradation, or improper storage.[2] Regulatory bodies like the FDA and EMA mandate the identification, quantification, and control of these impurities. [3] Advanced analytical techniques such as LC-MS/MS are essential for the accurate identification and quantification of these impurities, even at trace levels.[1][3] This application

note details a robust LC-MS/MS method for the analysis of Daclatasvir and its process-related and degradation impurities.

Experimental Workflow

The overall workflow for the identification of Daclatasvir impurities involves subjecting the drug substance to stress conditions to induce degradation, followed by separation and analysis using LC-MS/MS.



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